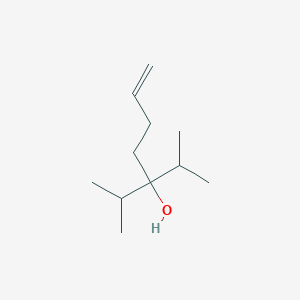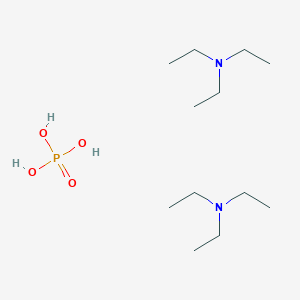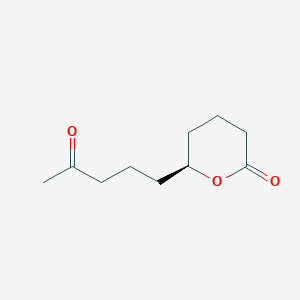![molecular formula C12H13ClO2 B14672635 1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol CAS No. 51453-68-0](/img/structure/B14672635.png)
1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol is an organic compound that features a unique structure combining a chloro group, a phenylpropynyl group, and a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol typically involves the reaction of 3-phenylprop-2-yn-1-ol with 1-chloro-2,3-epoxypropane under basic conditions. The reaction proceeds through the nucleophilic attack of the alkoxide ion formed from 3-phenylprop-2-yn-1-ol on the epoxide ring, followed by ring opening and subsequent formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a secondary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis and biochemical studies .
Vergleich Mit ähnlichen Verbindungen
3-Phenyl-2-propyn-1-ol: Shares the phenylpropynyl group but lacks the chloro and propanol components.
1-Chloro-3-phenylpropane: Contains the chloro and phenyl groups but lacks the propynyl and hydroxyl groups.
1-Phenyl-2-propyn-1-ol: Similar structure but differs in the position of the hydroxyl group.
Uniqueness: 1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
51453-68-0 |
|---|---|
Molekularformel |
C12H13ClO2 |
Molekulargewicht |
224.68 g/mol |
IUPAC-Name |
1-chloro-3-(3-phenylprop-2-ynoxy)propan-2-ol |
InChI |
InChI=1S/C12H13ClO2/c13-9-12(14)10-15-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12,14H,8-10H2 |
InChI-Schlüssel |
GYSFZWCMDVTFEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CCOCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)(phenyl)methanone](/img/structure/B14672553.png)
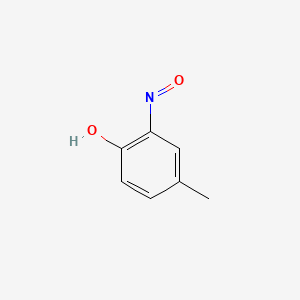
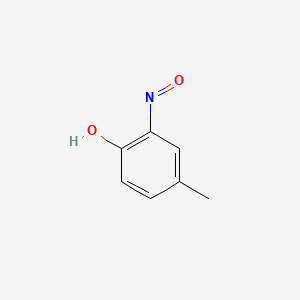
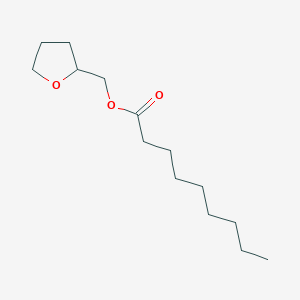
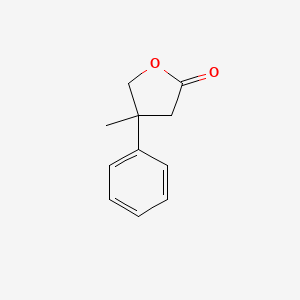

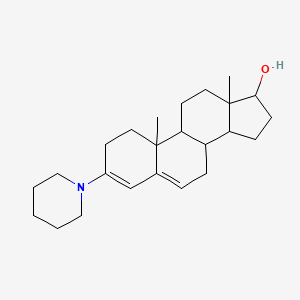
![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)
![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)


